molecular formula C6H8N2O B1321284 (6-Methylpyrimidin-4-yl)methanol CAS No. 74502-82-2

(6-Methylpyrimidin-4-yl)methanol

Cat. No. B1321284
CAS RN: 74502-82-2
M. Wt: 124.14 g/mol
InChI Key: SJMCIDWTRNPZET-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(6-Methylpyrimidin-4-yl)methanol” is C6H8N2O . The molecular weight is 124.14100 .

Scientific Research Applications

  • Phosphodiesterase 9A Inhibitor

    • Application : The compound PF-04447943, which has a similar structure to “(6-Methylpyrimidin-4-yl)methanol”, is a novel PDE9A inhibitor. It has been used in the treatment of cognitive disorders .
    • Method : This compound was identified using parallel synthetic chemistry and structure-based drug design (SBDD). It has been reported to elevate central cGMP levels in the brain and CSF of rodents .
    • Results : It exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model .
  • Antimicrobial and Anticancer Agent

    • Application : A series of compounds similar to “(6-Methylpyrimidin-4-yl)methanol” were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .
    • Method : These compounds were synthesized and then tested against various microbial strains and cancer cell lines .
    • Results : One of the compounds was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli. Another compound was more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .
  • Phosphodiesterase 9A Inhibitor

    • Application : The compound PF-04447943, which has a similar structure to “(6-Methylpyrimidin-4-yl)methanol”, is a novel PDE9A inhibitor. It has been used in the treatment of cognitive disorders .
    • Method : This compound was identified using parallel synthetic chemistry and structure-based drug design (SBDD). It has been reported to elevate central cGMP levels in the brain and CSF of rodents .
    • Results : It exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model .
  • Antimicrobial and Anticancer Agent

    • Application : A series of compounds similar to “(6-Methylpyrimidin-4-yl)methanol” were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .
    • Method : These compounds were synthesized and then tested against various microbial strains and cancer cell lines .
    • Results : One of the compounds was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli. Another compound was more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .

Safety And Hazards

The safety data sheet for “(6-Methylpyrimidin-4-yl)methanol” is not available in the resources .

properties

IUPAC Name

(6-methylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-6(3-9)8-4-7-5/h2,4,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMCIDWTRNPZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610906
Record name (6-Methylpyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylpyrimidin-4-yl)methanol

CAS RN

74502-82-2
Record name (6-Methylpyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Brennecke, A Castello Micó, L Selter… - European Journal of …, 2021 - Wiley Online Library
The optimized coupling of N‐protected (S)‐proline and (2S,4R)‐4‐hydroxyproline derivatives with (Z)‐4‐aminopent‐3‐en‐2‐one provided the expected β‐ketoenamides in good to …
PJ Rani, C Vishnuvardhan, RD Nimbalkar… - … of Pharmaceutical and …, 2018 - Elsevier
The focus of the present study is on in vitro and in vivo metabolite identification of ambrisentan (AMBR) a selective endothelin type – A (ETA) receptor antagonist using quadruple time-of…
Number of citations: 5 www.sciencedirect.com
European Food Safety Authority - EFSA Journal, 2012 - Wiley Online Library
According to Article 12 of Regulation (EC) No 396/2005, the European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFS Authority - EFSA Journal, 2017 - ncbi.nlm.nih.gov
The conclusions of the European Food Safety Authority (EFSA) following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur …
Number of citations: 2 www.ncbi.nlm.nih.gov
European Food Safety Authority (EFSA) - EFSA Journal, 2017 - Wiley Online Library
The conclusions of the European Food Safety Authority ( EFSA ) following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur …
Number of citations: 1 efsa.onlinelibrary.wiley.com

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